Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-

Overview

Description

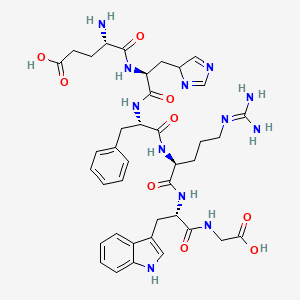

Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, also known as Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, is a useful research compound. Its molecular formula is C39H50N12O9 and its molecular weight is 830.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is a multi-peptide structure composed of several amino acids, including glutamate, histidine, phenylalanine, arginine, and tryptophan. Its complex structure contributes to its diverse biological activities.

Molecular Formula: C₃₁H₄₄N₈O₁₀

Molecular Weight: 688.8 g/mol

Mechanisms of Biological Activity

The biological activity of Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) can be attributed to several mechanisms:

- Neurotransmitter Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system. It enhances the function of NMDA receptors, which are crucial for synaptic plasticity and memory function.

- Antioxidant Properties : The presence of amino acids such as phenylalanine and tryptophan may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Immune Response Modulation : Certain peptides derived from glycine have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Tanaka & Isselbacher (1967) | Metabolism of N-acylated amino acids | Identified various N-acylated amino acids in biological systems, linking them to metabolic pathways. |

| Grisolia & Cohen (1953) | Allosteric activation | Demonstrated that N-acetylglutamate acts as an allosteric activator in metabolic processes. |

| Cravatt et al. (1995) | Sleep regulation | Found that oleamide regulates sleep/wake cycles, suggesting similar roles for related compounds. |

Case Studies

- Case Study on Neuroprotection : A study involving animal models indicated that glycine derivatives could protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal death in conditions like ischemia.

- Clinical Trials for Immune Modulation : Preliminary trials have explored the use of glycine-based peptides in enhancing immune responses in patients with chronic infections, showing promising results in improving clinical outcomes.

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N12O9/c40-26(12-13-32(52)53)34(56)49-31(17-24-19-43-21-47-24)38(60)50-29(15-22-7-2-1-3-8-22)37(59)48-28(11-6-14-44-39(41)42)36(58)51-30(35(57)46-20-33(54)55)16-23-18-45-27-10-5-4-9-25(23)27/h1-5,7-10,18-19,21,24,26,28-31,45H,6,11-17,20,40H2,(H,46,57)(H,48,59)(H,49,56)(H,50,60)(H,51,58)(H,52,53)(H,54,55)(H4,41,42,44)/t24?,26-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTOUAVYHKEQCE-YJLTWGPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961271 | |

| Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4086-29-7 | |

| Record name | Acth (5-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.